Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate
Overview
Description
Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a derivative of 8-oxa-4-azabicyclo[5.1.0]octane, featuring a tert-butyl ester group attached to the bicyclic structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 8-oxa-4-azabicyclo[5.1.0]octane and tert-butyl chloroformate .
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Catalysts: A base such as triethylamine may be used to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure high purity and yield.
Purification: Purification steps such as recrystallization or column chromatography may be employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents at various positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various carboxylic acids, ketones, and alcohols can be formed.
Reduction Products: Alcohols and amines are common reduction products.
Substitution Products: A wide range of substituted derivatives can be synthesized.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications. Industry: The compound finds use in the development of advanced materials and chemical processes.
Mechanism of Action
The exact mechanism by which tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate exerts its effects depends on its specific application
Comparison with Similar Compounds
Tert-butyl 1-amino-4-azabicyclo[5.1.0]octane-4-carboxylate: This compound differs by having an amino group instead of an oxygen atom in the bicyclic structure.
7-methoxy-8-oxa-1-aza-bicyclo[5.1.0]octane: This compound has a methoxy group attached to the bicyclic structure.
Uniqueness: Tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate is unique due to its tert-butyl ester group, which provides increased stability and reactivity compared to similar compounds without this group.
Properties
IUPAC Name |
tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(13)12-6-4-8-9(14-8)5-7-12/h8-9H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVBPPJFXYXHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(O2)CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796062-15-2 | |
Record name | tert-butyl 8-oxa-4-azabicyclo[5.1.0]octane-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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